6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid
Description
6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid (CAS: 111083-28-4; molecular formula: C₁₂H₁₂BrNO₃; molecular weight: 298.14) is a brominated indole derivative featuring a methoxy group at position 5, methyl groups at positions 1 and 2, and a carboxylic acid moiety at position 3 . This compound is commercially available for research applications, as indicated by its inclusion in chemical catalogs .
Properties
IUPAC Name |
6-bromo-5-methoxy-1,2-dimethylindole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-6-11(12(15)16)7-4-10(17-3)8(13)5-9(7)14(6)2/h4-5H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBHATYBASAESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1C)Br)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 5-methoxy-1,2-dimethylindole followed by carboxylation at the 3rd position. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and carboxylation reagents like carbon dioxide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The methoxy group and the indole ring can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The carboxylic acid group can be involved in coupling reactions to form amides or esters.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Derivatives with different substituents at the 6th position.
Oxidation Products: Oxidized forms of the indole ring or the methoxy group.
Reduction Products: Reduced forms of the indole ring or the carboxylic acid group.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-inflammatory Compounds
- 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid serves as a scaffold for synthesizing anti-inflammatory agents. It is structurally related to Herdmanine D, a naturally occurring compound known for its therapeutic properties. Synthesis techniques have been developed to obtain this compound selectively, allowing for further functionalization into derivatives with enhanced biological activity .
- Synthesis of Derivatives
Organic Synthesis Applications
- Regioselective Synthesis
- Functionalization of Indoles
Case Study 1: Synthesis and Characterization
A study demonstrated a concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, confirming its structure through NMR spectroscopy. The synthesized compound was further explored for its potential as a precursor to anti-inflammatory drugs .
Case Study 2: Optimization of Production
Research focused on optimizing the production conditions for related indole derivatives using response surface methodology (RSM). The study highlighted the importance of environmental factors in maximizing yield and purity, showcasing the compound's relevance in industrial applications .
Data Table: Comparison of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Trifluoroacetylated Indoles | Regioselectivity; high yield | Requires specific starting materials |
| Ultrasonic Irradiation | Efficient functionalization; rapid synthesis | Equipment cost; requires optimization |
| Traditional Heating Methods | Widely applicable; established protocols | Longer reaction times; lower yields |
Mechanism of Action
The mechanism of action of 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The bromine and methoxy substituents may enhance the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)
- Structural Differences :
- Substitution: Chlorine at position 7 vs. bromine at position 6 in the target compound.
- Functional Groups: Carboxylic acid at position 2 vs. position 3.
- Methyl Groups: Single methyl at position 3 vs. dimethyl groups at positions 1 and 2.
- The carboxylic acid at position 2 could influence hydrogen-bonding interactions differently than position 3 .
7-Methoxy-1H-indole-3-carboxylic Acid (CAS: 128717-77-1)
- Structural Differences :
- Substitution: Methoxy at position 7 vs. position 5; absence of bromine and dimethyl groups.
- Without dimethyl groups, this compound likely exhibits higher solubility in polar solvents compared to the target .
Ethyl 6-Bromo-5-hydroxy-1-phenyl-1H-indole-3-carboxylate Hydrochloride
- Structural Differences: Substituents: Hydroxy at position 5 vs. methoxy; ethyl ester at position 3 vs. carboxylic acid. Additional Groups: Phenyl at position 1 and diethylaminoethyl side chain.
- Implications: The hydroxy group enhances hydrogen-bonding capacity but may reduce metabolic stability compared to methoxy.
3-Carbonyl-6-bromo-5-hydroxy-indole Derivatives
- Structural Differences :
- Carbonyl at position 3 vs. carboxylic acid; hydroxy at position 5 vs. methoxy.
- Implications :
Tabulated Comparison of Key Compounds
*Estimated based on molecular formula.
Research Findings and Implications
- Biological Activity : Bromine at position 6 may enhance binding to hydrophobic enzyme pockets, while dimethyl groups at 1 and 2 could improve metabolic stability by reducing oxidative degradation .
- Solubility and Bioavailability : The carboxylic acid group in the target compound may limit blood-brain barrier penetration compared to ester derivatives but could enhance water solubility for in vitro assays .
Biological Activity
6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid (CAS No. 111083-28-4) is a compound of interest due to its potential biological activities. This indole derivative has been studied for various pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties. This article summarizes the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₁₂BrNO₃
- Molecular Weight : 298.14 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Research indicates that indole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Bromo derivative | S. aureus (ATCC 25923) | 3.90 μg/mL |
| 6-Bromo derivative | S. aureus (MRSA) | < 1 μg/mL |
The above data demonstrates the compound's efficacy against both standard and resistant bacterial strains, suggesting its potential as an antibiotic agent .
Anticancer Activity
The anticancer potential of indole derivatives has been widely studied. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example:
| Cell Line | IC₅₀ (μM) | Observations |
|---|---|---|
| MDA-MB-231 (breast cancer) | 10.0 | Induces apoptosis and morphological changes |
| A549 (lung cancer) | 7.0 | Significant antiproliferative activity |
In vitro studies have indicated that the compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
Anti-inflammatory Activity
Inflammatory responses are implicated in numerous diseases, and compounds targeting these pathways are of high interest. Research has demonstrated that derivatives of indole can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha:
| Compound | Cytokine Inhibition (%) |
|---|---|
| 6-Bromo derivative | IL-6: 89%, TNF-alpha: 78% |
This suggests that the compound may serve as a therapeutic agent for conditions characterized by inflammation .
Case Studies
Several studies have explored the biological applications of indole derivatives, including:
- Antibacterial Efficacy : A study evaluated the activity of an indole-based compound against various bacterial strains, reporting low MIC values against both Gram-positive and Gram-negative bacteria .
- Anticancer Mechanisms : Another investigation focused on the effects of indole derivatives on breast cancer cells, showing that they could significantly reduce cell viability and induce apoptosis through specific signaling pathways .
Q & A
Q. What are the standard synthetic routes for preparing 6-bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step functionalization of an indole core. For example, bromination at the 6-position can be achieved using NBS (N-bromosuccinimide) under radical conditions, followed by methoxylation via nucleophilic substitution with a methoxide source. Methylation at the 1- and 2-positions often employs methyl iodide and a strong base (e.g., NaH) in anhydrous DMF . Reaction monitoring via TLC (e.g., 70:30 ethyl acetate/hexane, Rf = 0.30) and purification by flash chromatography are critical .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic
Q. What in vitro biological screening approaches are used to evaluate its bioactivity?
- Methodological Answer : Common assays include:
- Antiviral activity : Dose-dependent inhibition of viral replication (e.g., SARS-CoV-2) in Vero E6 cells, with IC values calculated via plaque reduction assays .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/peptide substrates and monitoring turnover kinetics .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates in its preparation?
- Methodological Answer :
- Catalyst selection : CuI-catalyzed azide-alkyne cycloaddition (CuAAC) improves efficiency in introducing triazole moieties (e.g., 50% yield with PEG-400/DMF solvent system) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for SN methoxylation but require rigorous drying to avoid hydrolysis .
- Workup optimization : Vacuum distillation at 90°C removes residual DMF, minimizing purification challenges .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from:
- Purity variations : Validate compound integrity via HPLC (>95% purity) and elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times to ensure reproducibility .
- Metabolite interference : Use LC/MS to identify degradation products (e.g., ester hydrolysis in cell media) .
Q. How does substituent modification (e.g., bromine replacement) impact structure-activity relationships (SAR)?
- Methodological Answer :
- Halogen substitution : Bromine at C6 enhances halogen bonding with target proteins (e.g., viral proteases), while chloro analogs show reduced potency due to weaker van der Waals interactions .
- Methoxy positional isomers : 5-Methoxy groups improve solubility (logP ~2.17) compared to 4- or 6-methoxy derivatives .
- Methyl group effects : 1,2-Dimethylation stabilizes the indole ring conformation, as shown by H NMR coupling constants (e.g., J = 8.5 Hz for adjacent protons) .
Q. What advanced analytical techniques characterize its solid-state properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
